molecular formula C21H12Br2Cl2N2 B10917343 3,5-bis(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole

3,5-bis(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole

Cat. No.: B10917343
M. Wt: 523.0 g/mol
InChI Key: WZHDWJWPTVAWIF-UHFFFAOYSA-N
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Description

“3,5-bis(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole” is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromophenyl and dichlorophenyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-bis(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole” typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
  • Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:

  • Continuous flow reactors for large-scale synthesis
  • Purification techniques such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

“3,5-bis(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride

    Substitution: Halogen substitution reactions using nucleophiles

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides

    Reduction: Formation of reduced pyrazole derivatives

    Substitution: Formation of substituted pyrazole compounds

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential biological activities such as antimicrobial or anticancer properties

    Medicine: Explored as a potential therapeutic agent

    Industry: Used in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of “3,5-bis(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole” may involve interactions with specific molecular targets such as enzymes or receptors. The pathways involved could include:

    Inhibition of enzyme activity: Binding to the active site of enzymes

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways

Comparison with Similar Compounds

Similar Compounds

  • “3,5-bis(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole”
  • “3,5-bis(4-fluorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole”
  • “3,5-bis(4-methylphenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole”

Uniqueness

“3,5-bis(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole” is unique due to the presence of bromine atoms, which may impart distinct electronic and steric effects, influencing its reactivity and biological activity.

Properties

Molecular Formula

C21H12Br2Cl2N2

Molecular Weight

523.0 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-1-(2,4-dichlorophenyl)pyrazole

InChI

InChI=1S/C21H12Br2Cl2N2/c22-15-5-1-13(2-6-15)19-12-21(14-3-7-16(23)8-4-14)27(26-19)20-10-9-17(24)11-18(20)25/h1-12H

InChI Key

WZHDWJWPTVAWIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br)Br

Origin of Product

United States

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